1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid
Description
Evolution of Thiazole Research in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur (C₃H₃NS), has been a cornerstone of medicinal chemistry since its first synthesis by Hantzsch and Weber in 1887. Early studies recognized its aromatic stability and capacity for hydrogen bonding, which facilitated interactions with biological targets. By the mid-20th century, thiazole derivatives were identified in over 18 FDA-approved drugs, spanning antimicrobial, anticancer, and anti-inflammatory applications.
The structural versatility of thiazole allowed for modifications at the 2-, 4-, and 5-positions, enabling tailored pharmacokinetic properties. For instance, substituting the 2-position with aryl groups enhanced binding to enzyme active sites, while piperidine additions at the 4-position improved solubility and bioavailability. These innovations laid the groundwork for hybrid scaffolds like 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid, which combines thiazole’s electronic properties with piperidine’s conformational flexibility.
Discovery and Development Timeline
The synthesis of this compound emerged from advancements in coupling methodologies during the early 2000s. Key milestones include:
This timeline reflects iterative improvements in regioselective substitution and stereochemical control, critical for accessing the compound’s bioactive conformation.
Historical Significance in Drug Discovery Paradigms
This compound exemplifies the shift toward rational drug design in the 21st century. Its development leveraged three key paradigms:
- Scaffold Hybridization : Merging thiazole with piperidine addressed limitations of single-heterocycle agents, such as metabolic instability.
- Targeted Functionalization : The 3-nitrophenyl group was introduced to enhance π-π stacking with aromatic residues in enzyme binding pockets, as demonstrated in dihydrofolate reductase (DHFR) inhibitors.
- Methodological Convergence : Combining solid-phase synthesis (for piperidine) and solution-phase cyclization (for thiazole) streamlined production.
These strategies influenced subsequent work on kinase inhibitors and antimicrobial agents, reinforcing the compound’s role as a template for multifunctional therapeutics.
Chronological Development of Research Methodologies
The compound’s synthesis and analysis have evolved through four methodological phases:
Phase 1: Classical Organic Synthesis (Pre-2000)
- Hantzsch Thiazole Synthesis : Early routes relied on cyclocondensation of α-haloketones with thioamides, though yields were variable.
- Limitations : Poor regioselectivity for nitroaryl substitutions and scalability issues.
Phase 2: Transition to Coupling Reagents (2000–2010)
- HCTU/HOBt-Mediated Amidation : Improved coupling efficiency (85–92% yields) for piperidine-thiazole hybrids.
- Key Reaction :
$$
\text{Thioamide} + \text{α-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole Intermediate}
$$
Phase 3: Stereochemical Control (2010–2020)
- Calcium Carbonate Neutralization : Mitigated racemization during thiazole ring aromatization, preserving enantiopurity.
- Chiral HPLC : Enabled separation of (R)- and (S)-piperidine enantiomers for activity studies.
Phase 4: Computational Integration (2020–Present)
- Molecular Docking : Predicted binding modes against DHFR (Fig. 1).
- QSAR Models : Correlated nitro group position with IC₅₀ values in enzymatic assays.
# Example of a modern coupling reaction protocol (simplified)
reactants = ["4-(3-nitrophenyl)thiazol-2-amine", "piperidine-4-carboxylic acid"]
reagents = ["HCTU", "HOBt", "DIEA"]
yield = "87%"
print(f"Coupling {reactants} with {reactants} using {reagents} → {yield} yield")
This progression underscores the interplay between synthetic innovation and analytical rigor in optimizing this compound for therapeutic exploration.
Properties
IUPAC Name |
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-14(20)10-4-6-17(7-5-10)15-16-13(9-23-15)11-2-1-3-12(8-11)18(21)22/h1-3,8-10H,4-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQBEOHCXLKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with the nitrophenyl group under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Coupling Reactions: The thiazole and piperidine rings can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, metal hydrides, and nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole and piperidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid (QZ-3698, CAS: 381193-57-3)
- Structural Difference : The 3-nitrophenyl group in the target compound is replaced with a 4-fluorophenyl group.
- Impact :
- The fluorine atom, being electron-withdrawing, enhances metabolic stability compared to the nitro group, which is prone to reduction into reactive intermediates (e.g., hydroxylamines or amines) .
- Fluorine’s smaller size and higher electronegativity may improve binding specificity in receptor interactions.
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid (CAS: 953720-57-5)
- Structural Difference : The 3-nitrophenyl group is absent; instead, a methyl group is attached to the thiazole ring.
- Increased hydrophobicity (logP) due to the methyl group, which may enhance membrane permeability .
Complex Derivatives with Additional Functional Groups
Avatrombopag (CAS: 473728-58-4)
- Structure : 1-[3-Chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid.
- Key Differences :
- Incorporates a chlorothiophene moiety and a cyclohexylpiperazine group.
- Molecular weight (649.65 g/mol) is significantly higher than the target compound (~381.19 g/mol).
- Impact :
Pyrimidine and Pyridazine Derivatives
1-[4-(3-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- Structural Difference : Replaces thiazole with a pyrimidine ring and adds a trifluoromethyl group.
- Impact :
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid (CAS: 1119453-12-1)
- Structural Difference : Substitutes thiazole with pyridazine and introduces a 3-methylphenyl group.
- Impact :
- Pyridazine’s nitrogen-rich structure may enhance solubility but reduce CNS penetration due to increased polarity.
- Methylphenyl provides moderate hydrophobicity without the steric hindrance of nitro groups .
Biological Activity
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid (CAS No. 361371-27-9) is a complex organic compound featuring a thiazole ring, a piperidine ring, and a nitrophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and analgesic properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 333.36 g/mol. Its structural features include:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Piperidine Ring : Often associated with psychoactive properties and interactions with neurotransmitter systems.
- Nitrophenyl Group : This moiety can enhance biological activity through electron-withdrawing effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with thiazole rings can exhibit significant cytotoxic effects against various cancer cell lines.
- Analgesic Properties : Similar compounds have shown promise in pain modulation, particularly through inhibition of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. For instance:
- FAAH Inhibition : Compounds structurally similar to this piperidine derivative have been shown to inhibit FAAH, leading to increased levels of endocannabinoids such as anandamide, which can modulate pain and inflammation pathways .
Antitumor Activity
A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds containing the thiazole moiety exhibited IC50 values in the low micromolar range against several cancer types, suggesting significant anticancer potential .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
Analgesic Effects
In a rat model of neuropathic pain, similar compounds demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia. The mechanism involves the modulation of endocannabinoid signaling pathways through FAAH inhibition .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 80–100°C | Enhances reaction kinetics without decomposition |
| Catalyst | Triethylamine (for coupling) | Improves coupling efficiency by 30–40% |
| Solvent | Dimethylformamide (DMF) | Increases solubility of intermediates |
(Advanced) How can computational modeling predict the regioselectivity of nitro group reduction in this compound?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electronic environment of the nitro group. Steps include:
Geometry Optimization : Minimize energy of the molecule and possible intermediates.
Transition State Analysis : Identify energy barriers for nitro-to-amine reduction pathways.
Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate reaction in ethanol/water .
Q. Data Interpretation :
- Lower activation energy for para-nitro reduction compared to meta-substituted analogs suggests preferential reduction at the 3-nitrophenyl group .
- Validate predictions experimentally via HPLC monitoring of reduction products .
(Advanced) How should researchers resolve contradictions in reported biological activities of structurally similar nitrophenyl-thiazole derivatives?
Methodological Answer :
Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:
Standardized Assays : Reproduce studies using uniform protocols (e.g., MIC assays for antimicrobial activity with fixed bacterial strains and nutrient broth) .
Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data against substituent variations (e.g., nitro position, piperidine substitution) using statistical tools like multivariate regression .
Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., nitro groups enhancing cytotoxicity in leukemia cell lines) .
Q. Example Findings :
| Compound Modification | Biological Activity (IC50) | Source |
|---|---|---|
| 3-Nitrophenyl substituent | 12 µM (HeLa cells) | |
| 4-Nitrophenyl analog | 28 µM (HeLa cells) |
(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ expected m/z: 360.08) .
- HPLC : Purity >95% with C18 column (mobile phase: acetonitrile/0.1% TFA) .
(Advanced) What strategies mitigate stability issues during long-term storage of nitrophenyl-thiazole derivatives?
Q. Methodological Answer :
-
Degradation Pathways : Nitro group photoreduction and hydrolysis of the thiazole ring .
-
Stabilization Methods :
Condition Recommendation Rationale Light Store in amber vials at -20°C Prevents photodegradation Humidity Use desiccants (silica gel) Reduces hydrolytic cleavage Solvent Lyophilize and store as solid Enhances shelf life by 6–12 months
Q. Accelerated Stability Testing :
(Advanced) How can in silico docking studies guide the design of derivatives targeting specific enzymes?
Q. Methodological Answer :
Target Selection : Prioritize enzymes with known affinity for nitrophenyl motifs (e.g., tyrosine kinases, cytochrome P450) .
Docking Workflow :
- Prepare protein structure (PDB ID: 1T46) and ligand (protonated at pH 7.4).
- Use AutoDock Vina for rigid/flexible docking simulations.
- Score binding affinities (ΔG < -8 kcal/mol indicates strong interaction) .
Validation : Synthesize top-scoring derivatives and test inhibition kinetics (e.g., IC50 against EGFR kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
